molecular formula C12H20N2S B13318266 N-(1,3-thiazol-5-ylmethyl)cyclooctanamine

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine

Cat. No.: B13318266
M. Wt: 224.37 g/mol
InChI Key: VNTSKFKBYXIVST-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine is a chemical compound characterized by the presence of a thiazole ring attached to a cyclooctanamine moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with a thiazole derivative. One common method is the nucleophilic substitution reaction where cyclooctanamine reacts with a thiazole-containing electrophile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-thiazol-5-ylmethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclooctane.

    N-(1,3-thiazol-5-ylmethyl)cyclopentanamine: Contains a cyclopentane ring.

    N-(1,3-thiazol-5-ylmethyl)cyclododecanamine: Features a cyclododecane ring.

Uniqueness

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine is unique due to the presence of the cyclooctane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cyclooctanamine

InChI

InChI=1S/C12H20N2S/c1-2-4-6-11(7-5-3-1)14-9-12-8-13-10-15-12/h8,10-11,14H,1-7,9H2

InChI Key

VNTSKFKBYXIVST-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCC2=CN=CS2

Origin of Product

United States

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